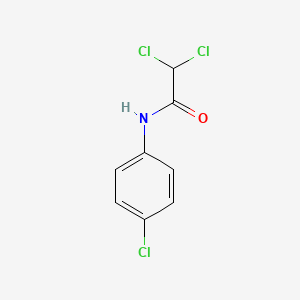![molecular formula C17H11ClO6 B11973436 2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11973436.png)
2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(カルボキシメトキシ)-3-(4-クロロフェノキシ)-4H-クロメン-4-オンは、分子式C17H11ClO6の複雑な有機化合物です。この化合物は、クロメノンコアがクロロフェノキシ基と酢酸部分に結合したユニークな構造で知られています。
準備方法
合成経路と反応条件
7-(カルボキシメトキシ)-3-(4-クロロフェノキシ)-4H-クロメン-4-オンの合成は、通常、複数のステップを伴います。一般的な方法の1つは、塩基の存在下で4-クロロフェノールと酢酸エチルを縮合させて、4-クロロフェノキシ酢酸エチルを形成することから始まります。この中間体は、その後、環化されてクロメノンコアを形成します。最後のステップは、クロメノンをクロロ酢酸と酸性条件下でエステル化して、目的の化合物を得ることです。
工業生産方法
この化合物の工業生産は、同様の合成経路を使用しますが、より大規模で行う場合があります。このプロセスには、通常、温度、圧力、触媒の使用などの反応条件の最適化が含まれており、収率と純度を高めています。連続フロー合成などの高度な技術も、効率性とスケーラビリティを高めるために使用される場合があります。
化学反応の分析
反応の種類
7-(カルボキシメトキシ)-3-(4-クロロフェノキシ)-4H-クロメン-4-オンは、さまざまな化学反応を受けることができます。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウム (KMnO4) などの試薬を使用して酸化して、対応するカルボン酸を形成できます。
還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) などの試薬を使用して、アルコール誘導体を生成できます。
置換: 求核置換反応は、クロロフェノキシ基で起こることがあり、異なる置換誘導体の形成につながります。
一般的な試薬と条件
酸化: 酸性または中性媒体中のKMnO4。
還元: 無水エーテル中のLiAlH4。
置換: アミンやチオールなどのさまざまな求核剤を塩基性条件下で使用します。
主な生成物
これらの反応から生成される主な生成物には、カルボン酸、アルコール、および置換フェノキシ誘導体が含まれ、使用する特定の反応条件と試薬によって異なります。
科学研究への応用
7-(カルボキシメトキシ)-3-(4-クロロフェノキシ)-4H-クロメン-4-オンは、科学研究で幅広い用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素相互作用と細胞経路を研究するための生化学プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療的特性が探求されています。
産業: 高度な材料の開発に使用され、農薬や医薬品の合成における中間体として使用されます。
科学的研究の応用
2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
7-(カルボキシメトキシ)-3-(4-クロロフェノキシ)-4H-クロメン-4-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、活性部位に結合するか、標的タンパク質のコンフォメーションを変更することによって、さまざまな生化学経路を調節できます。この相互作用は、シグナル伝達、遺伝子発現、代謝調節などの細胞プロセスの変化につながる可能性があります。
類似の化合物との比較
類似の化合物
4-クロロフェノキシ酢酸: 同様の除草剤特性を持つ、より単純な類似体。
2-メチル-4-クロロフェノキシ酢酸 (MCPA): フェノキシ酢酸構造と類似した、広く使用されている除草剤。
2,4-ジクロロフェノキシ酢酸 (2,4-D): 農業でより幅広い用途を持つ、別のフェノキシ除草剤。
独自性
7-(カルボキシメトキシ)-3-(4-クロロフェノキシ)-4H-クロメン-4-オンは、ユニークな化学的および生物学的特性を与えるクロメノンコアによって際立っています。この構造の特徴により、さまざまな科学的および産業的用途のための汎用性の高い化合物としての可能性が向上しています。
類似化合物との比較
Similar Compounds
4-chlorophenoxyacetic acid: A simpler analog with similar herbicidal properties.
2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxyacetic acid structure.
2,4-dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with broader applications in agriculture.
Uniqueness
2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid stands out due to its chromenone core, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile compound for various scientific and industrial applications.
特性
分子式 |
C17H11ClO6 |
|---|---|
分子量 |
346.7 g/mol |
IUPAC名 |
2-[3-(4-chlorophenoxy)-4-oxochromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C17H11ClO6/c18-10-1-3-11(4-2-10)24-15-8-23-14-7-12(22-9-16(19)20)5-6-13(14)17(15)21/h1-8H,9H2,(H,19,20) |
InChIキー |
HLGXHKQIONFUDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973358.png)


![7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973376.png)
![3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11973380.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11973390.png)
![Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate](/img/structure/B11973398.png)
![4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11973401.png)
![N'-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B11973402.png)

![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B11973413.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973419.png)
![5-(2-bromophenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973434.png)
